1-Amino-3-(2,6-dimethylphenoxy)propan-2-ol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

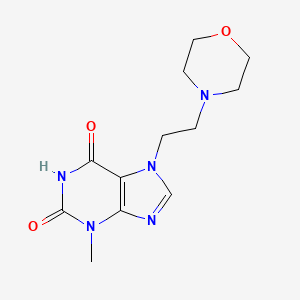

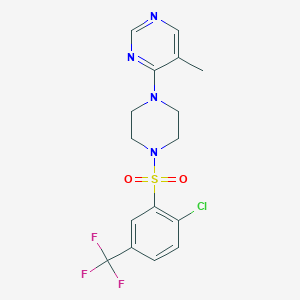

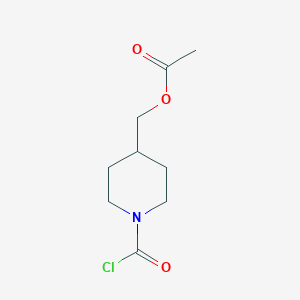

“1-Amino-3-(2,6-dimethylphenoxy)propan-2-ol” is a chemical compound with the molecular formula C11H17NO2 and a molecular weight of 195.26 . It is also known as salbutamol, a selective β2-adrenergic receptor agonist commonly used as a bronchodilator in the treatment of asthma and chronic obstructive pulmonary disease (COPD).

Synthesis Analysis

The synthesis of “this compound” has been reported in the literature . The chiron approach was used to acquire optically pure ®- and (S)-1-(2,6-dimethylphenoxy)propan-2-ol, immediate precursors of (S)- and ®-mexiletines, respectively . Two different routes were followed from a D-mannitol-derived optically pure common precursor to get the enantiomeric alcohols separately .Molecular Structure Analysis

The InChI code for “this compound” is 1S/C11H17NO2/c1-8-4-3-5-9(2)11(8)14-7-10(13)6-12/h3-5,10,13H,6-7,12H2,1-2H3 . This indicates the specific arrangement of atoms in the molecule.科学的研究の応用

Conformational Analyses and Structural Studies

Conformational Analyses of Derivatives : The conformational analyses of 2-amino-N-[2-(dimethylphenoxy)ethyl]propan-1-ol derivatives have been characterized by X-ray diffraction analysis. These studies have highlighted the impact of different substituents on the molecular conformation and have provided insights into the hydrogen-bonded chains and rings in the crystal structures of these compounds. Such analyses are crucial for understanding the structural basis of the pharmacological activities of these derivatives (Nitek et al., 2020).

Impact of Protonation on Molecular Geometry : The influence of protonation on the geometry of 2-{[(2,6-dimethylphenoxy)ethyl]amino}-1-phenylethan-1-ol and its salt forms has been extensively studied. These studies reveal how protonation affects the molecular linker's conformation between aromatic rings and the orientation of these rings, which is critical for designing compounds with desired biological activities (Nitek et al., 2022).

Synthesis Methodologies

Flow Synthesis of β-Amino Alcohols : A novel synthesis methodology involving in situ epoxide generation by dimethyldioxirane oxidation and the use of epichlorohydrin in the flow synthesis of a library of β-amino alcohols has been developed. This method facilitates access to structurally diverse β-amino alcohols, showcasing the versatility of 1-Amino-3-(2,6-dimethylphenoxy)propan-2-ol derivatives in synthesizing potential antibiotic leads (Cossar et al., 2018).

Physicochemical Properties

Anticonvulsant Properties : The physicochemical and anticonvulsant properties of N-[(dimethylphenoxy)alkyl]aminoalkanols have been evaluated, highlighting the significant anticonvulsant activity of certain derivatives. This research contributes to understanding the relationship between the chemical structure of these compounds and their biological activities, with implications for developing new therapeutic agents (Waszkielewicz et al., 2015).

作用機序

Target of Action

The primary target of 1-Amino-3-(2,6-dimethylphenoxy)propan-2-ol is the zymogen plasminogen . Plasminogen is a protein that is converted into plasmin, an active enzyme, in the presence of this compound .

Mode of Action

This compound specifically cleaves the zymogen plasminogen to form the active enzyme plasmin . This cleavage is a crucial step in the activation of plasminogen, leading to the generation of plasmin, which plays a significant role in fibrinolysis, the process that breaks down blood clots.

Biochemical Pathways

The compound affects the fibrinolysis pathway by converting plasminogen into plasmin . Plasmin then acts on fibrin, a protein that forms a meshwork for blood clot formation, breaking it down and thereby preventing or dissolving blood clots.

Result of Action

The result of the action of this compound is the formation of plasmin from plasminogen . This leads to the breakdown of fibrin, preventing or dissolving blood clots. This can have significant effects at the molecular and cellular levels, influencing processes such as wound healing, tissue remodeling, and the maintenance of vascular patency.

特性

IUPAC Name |

1-amino-3-(2,6-dimethylphenoxy)propan-2-ol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO2/c1-8-4-3-5-9(2)11(8)14-7-10(13)6-12/h3-5,10,13H,6-7,12H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPMZNNDIIMFKDZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)OCC(CN)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

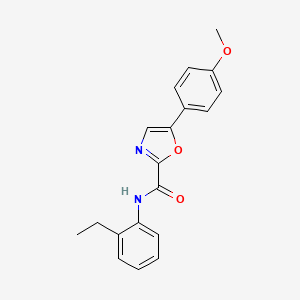

![3-[5-(4-Methylphenyl)-1,3,4-oxadiazol-2-yl]propanehydrazide](/img/structure/B2994039.png)

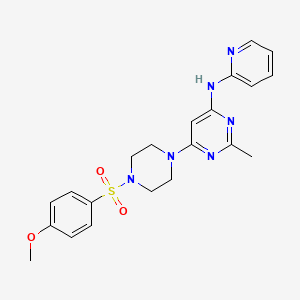

![N-(2-(6-((2-((3-methoxyphenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methylbenzamide](/img/structure/B2994044.png)

![N-[cyano(thiophen-3-yl)methyl]-2-cyclopropylpyrimidine-4-carboxamide](/img/structure/B2994054.png)

![3-[(4-Chlorobenzoyl)amino]benzoic acid](/img/structure/B2994056.png)